molecular formula C19H18N4O2 B3885142 N'-(4-ethoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-(4-ethoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B3885142
M. Wt: 334.4 g/mol
InChI Key: RNVBLYZGKUUXFG-DEDYPNTBSA-N
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Description

“N-(4-Ethoxybenzylidene)-4-butylaniline” is a chemical compound used in laboratory settings for the synthesis of substances . It has a molecular formula of CH3(CH2)3C6H4N=CHC6H4OC2H5 .


Synthesis Analysis

This compound can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CH3(CH2)3C6H4N=CHC6H4OC2H5 .


Chemical Reactions Analysis

“N-(4-Ethoxybenzylidene)-4-butylaniline” neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical and Chemical Properties Analysis

“N-(4-Ethoxybenzylidene)-4-butylaniline” is a liquid crystal with a melting point of 38-44 °C (lit.) . It has a molecular weight of 281.39 g/mol .

Mechanism of Action

While the specific mechanism of action for “N’-(4-ethoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide” is not available, similar compounds like “N-(4-Methoxybenzylidene)-4-butylaniline” are used as anisotropic solvents which have an isotropic transition temperature of 315k .

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

While specific future directions for “N’-(4-ethoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide” are not available, similar compounds like “N-(4-Methoxybenzylidene)-4-butylaniline” are majorly used in the development of liquid crystal cells , indicating potential applications in display technologies.

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-25-16-10-8-14(9-11-16)13-20-23-19(24)18-12-17(21-22-18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVBLYZGKUUXFG-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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